
Guaimesal
Overview
Description
Guaimesal, also known as (±)-2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one, is a compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is reported to have expectorant and antipyretic properties and has been used as an adjunct in the treatment of respiratory-tract disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaimesal can be synthesized from guaiacol and o-acetylsalicyloyl chloride. The reaction typically involves the use of chloroform as a solvent and requires a reaction time of approximately 4 hours . The yield of this synthesis method is reported to be around 79% .
Industrial Production Methods
The industrial production of this compound involves the continuous production process and the reuse of residual copper sulfate and sulfuric acid. The preparation of this compound from catechol should avoid the use of dimethyl sulfate due to its toxicity and instead use dimethyl carbonate and methanol as methylating agents because of their lower toxicity and corrosivity .
Chemical Reactions Analysis
Types of Reactions
Guaimesal undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Guaimesal has shown promise in medicinal applications, particularly in the development of therapeutic agents. Its biological activities include:
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
- Anti-inflammatory Effects : Studies indicate that this compound may help in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary research suggests that this compound possesses antimicrobial properties, potentially useful in combating infections.
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated a high level of free radical inhibition, supporting its use as a natural antioxidant in pharmaceuticals.
Environmental Science
In environmental applications, this compound's properties can be leveraged for:
- Pollutant Remediation : The compound can be used in the degradation of organic pollutants due to its chemical reactivity.
- Bioremediation : Its compatibility with microbial metabolism makes it suitable for bioremediation processes aimed at cleaning contaminated environments.
Case Study: Bioremediation Potential
Research conducted on the degradation of synthetic dyes in wastewater highlighted this compound's effectiveness as a co-substrate that enhances microbial activity, leading to improved dye removal rates.
Materials Science
This compound is also being explored in materials science for:
- Polymer Development : Its structural characteristics allow it to be integrated into polymer matrices, improving material properties such as strength and thermal stability.
- Nanocomposites : Incorporating this compound into nanocomposite materials can enhance their mechanical and thermal properties.
Case Study: Polymer Integration
An investigation into the incorporation of this compound into biodegradable polymers revealed enhanced mechanical properties and biodegradability, suggesting its potential for sustainable material applications.
Comparative Analysis of Applications
Application Area | Key Benefits | Research Findings |
---|---|---|
Medicinal Chemistry | Antioxidant, anti-inflammatory | High antioxidant capacity demonstrated in vitro |
Environmental Science | Pollutant degradation | Effective in enhancing microbial degradation rates |
Materials Science | Improved strength and biodegradability | Enhanced mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of guaimesal is multifaceted. As a mucolytic agent, this compound works by breaking down the chemical bonds within mucus, reducing its viscosity and making it easier to expel from the respiratory tract . It also has anti-inflammatory properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Guaimesal is similar to other mucolytic and anti-inflammatory agents, such as:
Acetylcysteine: Another mucolytic agent that breaks down mucus.
Bromhexine: A mucolytic agent that enhances mucus clearance.
Carbocisteine: A mucolytic agent that reduces mucus viscosity.
Uniqueness
This compound is unique in its dual action as both a mucolytic and an anti-inflammatory agent, making it particularly effective in treating respiratory conditions that involve excessive mucus production and inflammation .
Biological Activity
Guaimesal, chemically known as guaifenesin salicylate, is a compound with notable biological activities primarily related to its use in treating respiratory conditions. It combines the mucolytic properties of guaifenesin with the anti-inflammatory effects of salicylate. This article explores its biological activity, efficacy in clinical settings, and relevant research findings.
- Molecular Formula : C16H14O5
- CAS Registry Number : 81674-79-5
- Synonyms : Brontermil
This compound exhibits dual action:
- Mucolytic Activity : It helps in thinning mucus, making it easier to expel from the airways.
- Anti-inflammatory Effects : It reduces inflammation, which can alleviate symptoms associated with respiratory diseases.
The exact mechanisms are still under investigation, but it is believed that this compound may enhance secretions in the airways, thereby improving mucus clearance and reducing cough frequency.
Clinical Efficacy
A double-blind, placebo-controlled study involving 140 patients with acute or chronic bronchitis assessed the efficacy of this compound. Patients received 500 mg of this compound three times daily for seven days. The results indicated:
- Significant Improvement : Patients treated with this compound showed a greater reduction in cough frequency and intensity compared to the placebo group.
- Recovery Rates : About 75.7% of patients receiving this compound experienced complete or nearly complete recovery within the observation period.
- Spirometric Improvements : Significant enhancement in respiratory function was observed by the end of treatment .
Comparative Analysis with Other Compounds
This compound shares similarities with other mucolytic and anti-inflammatory agents. Below is a comparison table highlighting its properties alongside related compounds:
Compound Name | Chemical Formula | Key Properties |
---|---|---|
Guaifenesin | C10H14O4 | Mucolytic agent |
Salicylic Acid | C7H6O3 | Anti-inflammatory, analgesic |
Acetylsalicylic Acid | C9H8O4 | Commonly known as Aspirin; anti-inflammatory |
Bromhexine | C13H18BrN | Mucolytic agent |
This compound's unique combination of properties may provide more comprehensive relief for patients suffering from respiratory conditions compared to using either parent compound alone.
Case Studies and Research Findings
- Study on COX Inhibition : Research showed that this compound exhibited potent inhibition of cyclooxygenase (COX) activity in human platelets, comparable to acetylsalicylic acid (ASA). This suggests potential benefits in managing inflammatory responses associated with respiratory diseases .
- Gas Chromatography Analysis : A study validated a method for determining acetylsalicylic acid levels in plasma after administration of this compound. This research supports the pharmacokinetic understanding of this compound's action within the body .
- Clinical Observations : In clinical settings, mild gastrointestinal side effects were noted, which were transient and comparable to those experienced by placebo recipients. This indicates a favorable safety profile for this compound .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDIHULUCLEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868622 | |
Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81674-79-5 | |
Record name | 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81674-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaimesal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIMESAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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